N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a morpholine derivative, and an acetamide group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chloro-Substituted Phenyl Intermediate: The synthesis begins with the chlorination of 2-methylphenyl to obtain 5-chloro-2-methylphenyl.
Morpholine Derivative Formation: The next step involves the reaction of 4-ethylmorpholine with an appropriate acylating agent to form the 4-ethyl-2-oxomorpholin-3-yl intermediate.
Coupling Reaction: The final step is the coupling of the chloro-substituted phenyl intermediate with the morpholine derivative in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-(4-methyl-2-oxomorpholin-3-yl)acetamide: Similar structure with a methyl group instead of an ethyl group on the morpholine ring.
N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-oxopiperidin-3-yl)acetamide: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-3-18-6-7-21-15(20)13(18)9-14(19)17-12-8-11(16)5-4-10(12)2/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXGUJIXJCDZTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=C(C=CC(=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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